An In-depth Technical Guide to 1,4-Diamino-2,3-dichloroanthraquinone (CAS No. 81-42-5)
An In-depth Technical Guide to 1,4-Diamino-2,3-dichloroanthraquinone (CAS No. 81-42-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,4-Diamino-2,3-dichloroanthraquinone, a significant chemical intermediate. This document details its physicochemical properties, outlines a laboratory-scale synthesis protocol, and discusses its primary applications, with a focus on its role in the synthesis of high-performance dyes. Furthermore, this guide presents a thorough safety and handling protocol essential for laboratory and industrial settings. The information herein is intended to equip researchers and professionals with the critical knowledge required for the effective and safe utilization of this compound in their work.
Introduction: Unveiling a Core Chromophore
1,4-Diamino-2,3-dichloroanthraquinone, also known by its common name Disperse Violet 28, is a synthetic organic compound belonging to the anthraquinone family.[1][2] Its rigid, planar structure, a consequence of the fused aromatic rings, forms the backbone of a potent chromophore. The presence of amino groups and chloro substituents on the anthraquinone core significantly influences its electronic properties, making it a valuable precursor in the synthesis of a variety of dyes.[3] This guide will delve into the essential technical aspects of this compound, providing a foundational understanding for its application in research and development.
Physicochemical Properties: A Quantitative Profile
A thorough understanding of the physicochemical properties of 1,4-Diamino-2,3-dichloroanthraquinone is paramount for its effective use in experimental and industrial settings. These properties dictate the choice of solvents for reactions and purification, as well as the appropriate handling and storage conditions.
| Property | Value | Source |
| CAS Number | 81-42-5 | [1] |
| Molecular Formula | C₁₄H₈Cl₂N₂O₂ | [1] |
| Molecular Weight | 307.13 g/mol | [1] |
| Appearance | Dark purple to black powder | [1] |
| Melting Point | 295 °C | [1] |
| Solubility | Soluble in acetone, ethanol, and benzene. Insoluble in water. | [1][2] |
| Density | ~1.64 g/cm³ | [1] |
Synthesis of 1,4-Diamino-2,3-dichloroanthraquinone: A Laboratory Protocol
The synthesis of 1,4-Diamino-2,3-dichloroanthraquinone is a multi-step process that requires careful control of reaction conditions to ensure a high yield and purity of the final product. The following protocol is based on the chlorination of 1,4-diaminoanthraquinone leuco body, a common industrial method.[4]
Causality of Experimental Choices: The use of the leuco form of 1,4-diaminoanthraquinone is a critical first step as it is more susceptible to electrophilic substitution than the parent anthraquinone. Chlorobenzene is selected as the solvent due to its high boiling point, which allows for the reaction to be conducted at elevated temperatures, and its ability to dissolve the starting material. Sulfuric chloride is a potent chlorinating agent for this transformation. The final steam distillation step is crucial for removing the chlorobenzene solvent and any volatile impurities.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 1,4-Diamino-2,3-dichloroanthraquinone.
Step-by-Step Methodology
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Dissolution of Starting Material: In a well-ventilated fume hood, dissolve the 1,4-diaminoanthraquinone leuco body in chlorobenzene in a reaction vessel equipped with a stirrer and a condenser. Heat the mixture to a temperature between 30-132°C and maintain for 30-60 minutes to ensure complete dissolution.[4]
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Chlorination Reaction: Cool the solution to 45-60°C. Slowly add sulfuric chloride dropwise to the reaction mixture. After the addition is complete, slowly heat the mixture to 95°C and maintain this temperature to drive the chlorination reaction to completion.[4]
-
Quenching and pH Adjustment: After the reaction is complete, carefully add water to the reaction vessel. Adjust the pH of the mixture to 8-11 using an appropriate base, ensuring the temperature does not exceed 60°C.[4]
-
Solvent Removal and Product Isolation: Introduce steam into the vessel to perform steam distillation, which will remove the chlorobenzene solvent.[4] The product will precipitate out of the aqueous solution.
-
Purification: Collect the solid product by filtration and wash the filter cake thoroughly with water to remove any remaining impurities.[4]
-
Drying: Dry the purified product in a vacuum oven at an appropriate temperature to obtain the final 1,4-Diamino-2,3-dichloroanthraquinone.
Applications in Scientific Research and Industry
The primary application of 1,4-Diamino-2,3-dichloroanthraquinone is as a key intermediate in the synthesis of other high-performance dyes.[1]
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Dye Synthesis: It is a critical precursor for the production of Disperse Blue 60 and Disperse Violet 26, which are widely used in the textile industry for dyeing polyester and other synthetic fibers.[1] Its chemical structure allows for further modification to produce a range of colors with excellent light and wash fastness.
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Textile Dyeing: As Disperse Violet 28, it is used directly for dyeing polyester, acetate, and nylon fabrics, imparting a bright reddish-violet shade.[1]
-
Research Applications: The chromophoric and redox-active nature of the anthraquinone core makes this compound and its derivatives interesting candidates for research in areas such as:
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling 1,4-Diamino-2,3-dichloroanthraquinone. The following information is a summary of the key safety data.
GHS Hazard Classification
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[5][6]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[5][6]
Precautionary Statements
-
Prevention:
-
Response:
Handling and Storage
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
1,4-Diamino-2,3-dichloroanthraquinone is a valuable and versatile chemical intermediate with significant applications, particularly in the dye industry. Its synthesis, while requiring careful control of reaction parameters, is well-established. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are essential for its effective and safe utilization. This guide provides the foundational knowledge for researchers and industry professionals to confidently work with this important compound.
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